molecular formula C8H13F3N2O2 B2912432 2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone CAS No. 331444-75-8

2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone

Cat. No.: B2912432
CAS No.: 331444-75-8
M. Wt: 226.199
InChI Key: GUZIRFKEDLFZFX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone is a piperazine-based compound featuring a trifluoroacetyl group and a 2-hydroxyethyl substituent on the piperazine ring. The trifluoroacetyl moiety contributes to electron-withdrawing effects, enhancing metabolic stability, while the hydroxyethyl group likely improves solubility and pharmacokinetic properties. This compound serves as a versatile scaffold in medicinal chemistry, with structural analogs demonstrating diverse biological activities, including antipsychotic, antiparasitic, and antiproliferative effects .

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O2/c9-8(10,11)7(15)13-3-1-12(2-4-13)5-6-14/h14H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZIRFKEDLFZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 1-(2-hydroxyethyl)piperazine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Sodium iodide in acetone at reflux temperature.

Major Products Formed

    Oxidation: Formation of 2,2,2-trifluoro-1-[4-(2-oxoethyl)piperazin-1-yl]ethanone.

    Reduction: Formation of 2,2,2-trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The piperazine-ethanone core is common in bioactive compounds, with substituents dictating pharmacological profiles. Key comparisons include:

Compound Name/ID Substituents on Piperazine Biological Activity Key Properties/Findings
Target Compound 2-hydroxyethyl Not explicitly stated Enhanced solubility (hydroxyl group); metabolic stability (trifluoroacetyl)
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone 2-methoxyphenyl Antipsychotic Lower catalepsy induction; QSAR links QPlogBB/electron affinity to anti-dopaminergic activity
7f (4-(Trifluoromethyl)phenylsulfonyl) 4-(Trifluoromethyl)phenylsulfonyl Antiproliferative Melting point 165–167°C; synthesized via bromoethanone intermediates
UDO (Pyridine-based CYP51 inhibitor) 4-(Trifluoromethyl)phenyl Antiparasitic (T. cruzi) Comparable efficacy to posaconazole; non-azolic CYP51 inhibition
APEHQ (Hydroxyquinoline-azo ligand) 4-Aminophenyl + HQ-azo dye Antifungal (enhanced with metals) Metal complexes show increased activity; coordination capability via ethanone
2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone 2,4-Difluorobenzyl Structural study Piperazine chair conformation; equatorial substituents

Substituent Effects on Activity

  • Electron-Withdrawing Groups (e.g., CF₃, sulfonyl): Enhance stability and receptor binding. For example, trifluoromethyl groups in UDO and phenylsulfonyl in 7f improve target affinity .
  • Hydrophilic Groups (e.g., hydroxyethyl): The hydroxyl group in the target compound likely increases aqueous solubility, a critical factor in CNS-targeting drugs, compared to lipophilic substituents like benzyl or aryl groups .
  • Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., biphenyl in ) enhance π-π stacking with receptors, while aliphatic chains (e.g., allyl in ) may influence conformational flexibility .

Pharmacokinetic and Physicochemical Properties

  • LogP and Solubility: The hydroxyethyl group reduces logP compared to analogs with aryl or sulfonyl groups, improving bioavailability.
  • Metabolic Stability: The trifluoroacetyl group resists oxidative metabolism, a shared feature with UDO and piperidine-based analogs in .

Biological Activity

2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone (CAS: 331444-75-8) is an organic compound with the molecular formula C8H13F3N2O2. It has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 1-(2-hydroxyethyl)piperazine. The reaction is usually performed in dichloromethane at temperatures ranging from room temperature to 50°C for a duration of 2 to 4 hours. This method allows for the production of the compound with high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets such as enzymes and receptors. This property is crucial for its potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds structurally related to this compound have shown inhibitory effects against breast cancer cells (MDA-MB-231) with IC50 values comparable to established chemotherapeutics like paclitaxel .
  • Neurological Effects : The compound has been investigated for its potential role in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its piperazine moiety is known to interact with serotonin and dopamine receptors, which are critical in the pathophysiology of many psychiatric conditions.

In Vitro Studies

A study evaluating the cytotoxic effects of related compounds on MDA-MB-231 breast cancer cells demonstrated significant inhibitory activity. The IC50 values ranged from 21.6 μM to 29.3 μM for various derivatives, indicating that modifications around the piperazine ring can enhance biological activity .

Structure-Activity Relationship (SAR)

Research into the SAR of trifluoromethyl-containing compounds has revealed that the presence of electron-withdrawing groups can enhance cytotoxicity against cancer cell lines. The unique combination of trifluoromethyl and piperazine structures provides a scaffold for further optimization in drug design .

Comparative Analysis

The following table summarizes key structural features and biological activities of similar compounds:

Compound NameStructure FeaturesIC50 (μM)Biological Activity
Compound A Trifluoromethyl + Phenyl27.6Antitumor activity against MDA-MB-231
Compound B Trifluoromethyl + Piperidine21.6Antitumor activity against MDA-MB-231
Compound C Trifluoromethyl + Piperazine29.3Antitumor activity against MDA-MB-231

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2,2,2-trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone, and how can intermediates be optimized?

  • Methodology : Multi-step synthesis involving acylation, nucleophilic substitution, and purification via column chromatography. For example:

React 2-fluorobenzoyl chloride with 1-boc-piperazine under reflux with K₂CO₃ as a base .

Deprotect the boc group using TFA to generate 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate .

Alkylate with 2-chloro-1-(4-hydroxyphenyl)ethanone under reflux, followed by silica gel column purification (EtOAc:petroleum ether, 1:1) to isolate the final product (yield: ~48%) .

  • Key Challenges : Low yields in alkylation steps due to steric hindrance; optimization via temperature control or alternative leaving groups (e.g., tosylates).

Q. How is the structural identity of this compound confirmed, and what spectroscopic data are critical?

  • Analytical Techniques :

  • NMR : Key signals include δ 3.75 ppm (CH₂ from hydroxyethyl group), δ 2.45 ppm (piperazine CH₂), and absence of boc-protected amine signals post-TFA treatment .
  • Elemental Analysis : Match calculated vs. experimental values for C, H, N (e.g., Anal. Calcd: C 68.99%, H 6.43%, N 13.41%) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in piperazine-containing derivatives, and what software tools are employed?

  • Crystallography Workflow :

  • Data Collection : High-resolution X-ray diffraction (e.g., SHELX programs for structure solution and refinement) .
  • Refinement : Use riding models for H atoms (C–H = 0.93 Å, O–H = 0.82 Å) with SHELXL to handle twinning or disorder .
    • Example : The title compound’s trifluoroacetate counterion was resolved via SHELXPRO, confirming hydrogen bonding between the hydroxyethyl group and trifluoroacetate oxygen .

Q. What computational approaches predict the biological activity of trifluoroacetyl-piperazine derivatives, and how are contradictions in QSAR models addressed?

  • QSAR Modeling :

  • Descriptors : LogP, electron affinity (EA), and brain/blood partition coefficient (QPlogBB) correlate with antidopaminergic activity .
  • Case Study : Aryl piperazine derivatives with electron-withdrawing groups (e.g., -CF₃) showed enhanced serotonin receptor affinity but reduced metabolic stability .
    • Contradictions : Discrepancies between predicted and experimental binding affinities may arise from solvation effects; molecular dynamics (MD) simulations refine hydration interactions .

Q. How are pharmacological activities (e.g., antipsychotic or anticancer) experimentally validated, and what assays resolve false-positive results?

  • In Vitro Assays :

  • Dopamine Receptor Binding : Radioligand displacement assays (e.g., [³H]spiperone) to measure IC₅₀ values .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2) with controls for nonspecific effects (e.g., mitochondrial toxicity) .
    • False Positives : Use orthogonal assays (e.g., ATP quantification vs. caspase activation) to confirm apoptosis mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.